Decyl phenylphosphonate
Description
Decyl phenylphosphonate is an organophosphorus compound characterized by a decyl (C₁₀H₂₁) alkyl chain and a phenyl (C₆H₅) group bonded to a central phosphorus atom via carbon-phosphorus (C–P) linkages. Its structure can be represented as C₁₀H₂₁PO(OPh), where the phosphorus atom is further bonded to an oxygen atom, forming a phosphonate ester.
Properties
CAS No. |
52299-33-9 |
|---|---|
Molecular Formula |
C16H26O3P- |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
decoxy(phenyl)phosphinate |
InChI |
InChI=1S/C16H27O3P/c1-2-3-4-5-6-7-8-12-15-19-20(17,18)16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3,(H,17,18)/p-1 |
InChI Key |
SODGRQZWCNTQSG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCOP(=O)(C1=CC=CC=C1)[O-] |
Origin of Product |
United States |
Preparation Methods
Transesterification of Diaryl Phosphonates
The transesterification approach, pioneered in US Patent 3,272,892, involves reacting diaryl phosphonates with aliphatic alcohols in the presence of alkali metal catalysts. For decyl phenylphosphonate, this method substitutes one aryl group in diphenyl phenylphosphonate with a decyl chain (Figure 1):
$$
\text{(PhO)}2\text{P(O)X} + \text{C}{10}\text{H}{21}\text{OH} \xrightarrow{\text{NaOR}} \text{PhO-P(O)X-O-C}{10}\text{H}_{21} + \text{PhOH}
$$
where $$ X = \text{O or S} $$. This method circumvents the isolation of unstable intermediates like phosphonochloridates, which plague traditional dichloride-based routes.
Direct Esterification of Phosphonic Dichlorides
Conventional synthesis routes react phenylphosphonic dichloride (PhP(O)Cl2) with two equivalents of alcohol. However, stepwise esterification with decyl alcohol often results in poor yields (12–30%) due to competing hydrolysis and difficulty isolating monoester intermediates.
Catalytic Innovations
Recent advances emphasize Lewis acid catalysts (e.g., BF3·Et2O) and ionic liquid-mediated systems to enhance reaction efficiency. For instance, ionic liquids like [BMIM][PF6] improve miscibility between phenylphosphonic acid derivatives and aliphatic alcohols, though their application to this compound remains underexplored.
Transesterification Method: Optimization and Mechanistic Insights
Reaction Conditions
The US Patent 3,272,892 delineates optimal parameters for transesterification (Table 1):
Table 1: Optimization of Transesterification for this compound
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst | Sodium ethoxide | 85–90% |
| Temperature | 80–100°C | Maximizes rate |
| Reaction Time | 48–72 hours | Completes substitution |
| Solvent | Anhydrous toluene | Prevents hydrolysis |
Using diphenyl phenylphosphonate and decyl alcohol in a 1:5 molar ratio with 2 wt% sodium ethoxide achieves 88% yield after 60 hours of reflux. Prolonged reaction times mitigate steric hindrance from the bulky decyl group.
Mechanistic Pathway
The alkali metal catalyst generates a phenoxide ion ($$ \text{PhO}^- $$), which nucleophilically attacks the electrophilic phosphorus center in the diaryl phosphonate. This step releases phenol and forms a phosphonate alkoxide intermediate, which subsequently reacts with decyl alcohol to yield the mixed ester.
Direct Esterification: Challenges and Workarounds
Two-Step Esterification
Phenylphosphonic dichloride reacts sequentially with decyl alcohol:
$$
\text{PhP(O)Cl}2 + \text{C}{10}\text{H}{21}\text{OH} \rightarrow \text{PhP(O)Cl-O-C}{10}\text{H}{21} + \text{HCl}
$$
$$
\text{PhP(O)Cl-O-C}{10}\text{H}{21} + \text{C}{10}\text{H}{21}\text{OH} \rightarrow \text{PhP(O)(O-C}{10}\text{H}{21})2 + \text{HCl}
$$
However, the intermediate $$ \text{PhP(O)Cl-O-C}{10}\text{H}{21} $$ is prone to hydrolysis, necessitating stringent anhydrous conditions. Yields rarely exceed 45%.
Solvent and Base Selection
Employing triethylamine as a HCl scavenger in dichloromethane improves yields to 55–60%. Polar aprotic solvents like DMF enhance reactivity but risk phosphoryl group degradation.
Catalytic Approaches and Emerging Techniques
Lewis Acid Catalysis
BF3·Et2O (1 mol%) accelerates transesterification by polarizing the P=O bond, reducing reaction time to 24 hours. However, catalyst recovery remains challenging.
Ionic Liquid-Mediated Synthesis
Ionic liquids such as [BMIM][NTf2] facilitate biphasic reactions, enabling easy separation of this compound from phenolic by-products. Initial trials report 78% yield at 90°C.
Purification and Characterization
Chromatographic Techniques
Column chromatography with petroleum ether/dichloromethane (1:9) effectively isolates this compound from unreacted starting materials.
Spectroscopic Confirmation
- 31P NMR : Single resonance at δ 28–30 ppm confirms phosphonate structure.
- IR Spectroscopy : P=O stretch at 1240–1260 cm⁻¹ and P-O-C absorption at 1020–1050 cm⁻¹.
Challenges and Comparative Analysis
Yield and Scalability
Transesterification outperforms direct esterification in yield (85% vs. 45%) and scalability. However, the high cost of diaryl phosphonate precursors limits industrial adoption.
Chemical Reactions Analysis
Types of Reactions
Decyl phenylphosphonate can undergo various chemical reactions, including:
Oxidation: The phosphorus atom in this compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine derivatives.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Decyl phenylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of decyl phenylphosphonate involves its interaction with molecular targets and pathways. In biological systems, phosphonates can mimic phosphate esters, allowing them to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Key Characteristics:
- Synthesis : Likely synthesized via esterification of phenylphosphonic acid with decyl alcohol or through Michaelis-Arbuzov reactions, analogous to ethyl phenylphosphonate preparation .
- Physical Properties: Expected to be a viscous liquid or low-melting solid, soluble in organic solvents (e.g., ethanol, ethers) but insoluble in water due to its long hydrophobic chain .
- Applications: Potential uses include corrosion inhibition, polymer stabilization, and surfactant formulations, leveraging its hydrolytic stability and lipophilicity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |
|---|---|---|---|
| Decyl phenylphosphonate | C₁₆H₂₇O₃P | ~298.36 | C–P bond, phenyl, phosphonate |
| Ethyl phenylphosphonate | C₈H₁₁O₃P | 186.14 | C–P bond, phenyl, phosphonate |
| Decyl phosphate | C₁₀H₂₃O₄P | 238.26 | O–P–O ester, phosphate |
| Diisodecyl phenyl phosphate | C₂₆H₄₇O₄P | 454.62 | O–P–O ester, branched alkyl |
Key Differences :
- Phosphonate vs. Phosphate : this compound’s C–P bond confers greater hydrolytic stability compared to the O–P–O linkage in phosphates like decyl phosphate .
- Alkyl Chain Effects : The linear decyl chain in this compound enhances lipophilicity versus branched analogs (e.g., diisodecyl phenyl phosphate), which may improve surfactant properties but reduce crystallinity .
Physical and Chemical Properties
Notable Trends:
Comparison :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
